2,4-Dichlorobenzoyl-CoA

Description

Properties

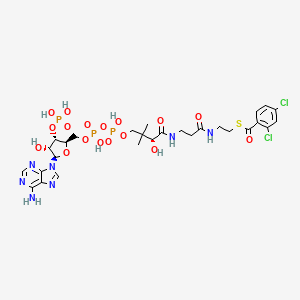

Molecular Formula |

C28H38Cl2N7O17P3S |

|---|---|

Molecular Weight |

940.5 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,4-dichlorobenzenecarbothioate |

InChI |

InChI=1S/C28H38Cl2N7O17P3S/c1-28(2,22(40)25(41)33-6-5-18(38)32-7-8-58-27(42)15-4-3-14(29)9-16(15)30)11-51-57(48,49)54-56(46,47)50-10-17-21(53-55(43,44)45)20(39)26(52-17)37-13-36-19-23(31)34-12-35-24(19)37/h3-4,9,12-13,17,20-22,26,39-40H,5-8,10-11H2,1-2H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t17-,20-,21-,22+,26-/m1/s1 |

InChI Key |

MBVYUVNTXZVQRL-TYHXJLICSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=C(C=C(C=C4)Cl)Cl)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=C(C=C(C=C4)Cl)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of 2,4-Dichlorobenzoyl-CoA in Microbial Xenobiotic Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorobenzoyl-CoA is a pivotal intermediate in the microbial catabolism of 2,4-dichlorobenzoic acid, a persistent environmental pollutant originating from the breakdown of pesticides and industrial chemicals. The transformation of this recalcitrant compound into a CoA-thioester represents a critical activation step, priming it for subsequent enzymatic dehalogenation and eventual entry into central metabolic pathways. This technical guide elucidates the key enzymatic reactions involving this compound, details the biochemical pathways, and provides comprehensive experimental protocols for the study of this significant metabolic intermediate.

Introduction

The microbial degradation of halogenated aromatic compounds is a cornerstone of environmental bioremediation. Among these, chlorinated benzoates pose a significant challenge due to their toxicity and persistence. Certain microorganisms have evolved sophisticated enzymatic machinery to utilize these compounds as a sole source of carbon and energy. A key strategy in the anaerobic and aerobic degradation of 2,4-dichlorobenzoate (B1228512) is its initial activation to this compound. This activation, catalyzed by a CoA ligase, is a prerequisite for the subsequent reductive dehalogenation, a crucial step in the detoxification and mineralization of the aromatic ring. This guide provides a detailed examination of the formation and fate of this compound in microbial metabolism.

The Metabolic Pathway of 2,4-Dichlorobenzoate Degradation

The degradation of 2,4-dichlorobenzoate to central metabolic intermediates proceeds through a multi-step enzymatic pathway. The initial steps, which are the focus of this guide, involve the formation and subsequent transformation of this compound.

Activation of 2,4-Dichlorobenzoate

The first committed step in the degradation of 2,4-dichlorobenzoate is its activation to a high-energy thioester, this compound. This reaction is catalyzed by 2,4-Dichlorobenzoate:CoA ligase .

Reaction: 2,4-Dichlorobenzoate + ATP + Coenzyme A → this compound + AMP + PPi

This ATP-dependent reaction is analogous to the activation of fatty acids and other aromatic carboxylic acids.

Reductive Dehalogenation of this compound

The central reaction involving this compound is its reductive dehalogenation to 4-chlorobenzoyl-CoA. This critical detoxification step is catalyzed by the enzyme This compound reductase .

Reaction: this compound + NADPH + H⁺ → 4-Chlorobenzoyl-CoA + NADP⁺ + Cl⁻

This reaction removes the chlorine atom at the ortho position of the aromatic ring, a key step in reducing the compound's toxicity and preparing it for further degradation.

Downstream Metabolism

Following the formation of 4-chlorobenzoyl-CoA, the metabolic pathway continues with further dehalogenation and ring cleavage. The subsequent steps are beyond the scope of this guide but typically involve enzymes such as 4-chlorobenzoyl-CoA dehalogenase, leading to non-halogenated intermediates that can enter the tricarboxylic acid (TCA) cycle.

Key Enzymes and Quantitative Data

The efficient catabolism of 2,4-dichlorobenzoate is dependent on the specific activities and kinetic properties of the involved enzymes. While specific quantitative data for the enzymes directly involved in this compound metabolism is limited in the readily available literature, data from analogous enzymes involved in the degradation of similar chlorinated aromatic compounds provide valuable insights.

Table 1: Quantitative Data for Key and Analogous Enzymes in Chlorobenzoate Degradation

| Enzyme | Organism | Substrate(s) | K_m (µM) | V_max or Specific Activity | Optimal pH | Optimal Temp. (°C) |

| This compound reductase | Corynebacterium sepedonicum KZ-4 | This compound, NADPH | Data not readily available | Data not readily available | ~7.0 | ~30 |

| 4-Chlorobenzoate:CoA ligase (analogous) | Arthrobacter sp. TM-1 | 4-Chlorobenzoate | 3.5 | 0.23 µmol/min/mg | 7.0 | 25 |

| ATP | 238 | |||||

| Coenzyme A | 30 | |||||

| 4-Chlorobenzoyl-CoA dehalogenase (analogous) | Pseudomonas sp. CBS-3 | 4-Chlorobenzoyl-CoA | 1.5 | 5.5 µmol/min/mg | 8.5 | 30 |

Note: Data for this compound reductase is inferred from the original study by Romanov and Hausinger (1996), for which full quantitative details were not accessible. Data for analogous enzymes are provided for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the role of this compound in microbial metabolism.

Microbial Cultivation and Induction of Degradative Enzymes

Objective: To cultivate microorganisms capable of degrading 2,4-dichlorobenzoate and induce the expression of the relevant catabolic enzymes.

Materials:

-

Bacterial strain (e.g., Corynebacterium sepedonicum KZ-4, Alcaligenes denitrificans NTB-1)

-

Basal salts medium (BSM)

-

2,4-Dichlorobenzoic acid (as the sole carbon source)

-

Sterile culture flasks

-

Incubator shaker

-

Spectrophotometer

Procedure:

-

Prepare BSM and autoclave.

-

Prepare a sterile stock solution of 2,4-dichlorobenzoic acid (e.g., 100 mM, pH adjusted to 7.0).

-

Inoculate a starter culture of the desired microorganism in a rich medium (e.g., Luria-Bertani broth) and grow overnight.

-

Harvest the cells by centrifugation and wash with sterile BSM to remove residual rich medium.

-

Inoculate the washed cells into BSM supplemented with 2,4-dichlorobenzoic acid to a final concentration of 1-5 mM.

-

Incubate the culture at the optimal growth temperature (e.g., 30°C) with shaking.

-

Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

-

Harvest cells in the mid- to late-exponential phase of growth for enzyme assays and protein purification.

Preparation of Cell-Free Extracts

Objective: To obtain a crude enzyme extract for subsequent assays and purification.

Materials:

-

Harvested bacterial cells

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 10% glycerol)

-

DNase I

-

Ultracentrifuge

-

Sonciator or French press

Procedure:

-

Resuspend the harvested cell pellet in ice-cold lysis buffer.

-

Add lysozyme (e.g., 1 mg/mL) and DNase I (e.g., 10 µg/mL) and incubate on ice for 30 minutes.

-

Disrupt the cells by sonication on ice or by passing them through a French press at high pressure.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to remove cell debris and membranes.

-

The resulting supernatant is the cell-free extract.

Enzyme Assay for this compound Reductase

Objective: To measure the activity of this compound reductase. This protocol is based on a general spectrophotometric assay for NADPH-dependent reductases.

Materials:

-

Cell-free extract or purified enzyme

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

-

This compound (substrate)

-

NADPH (cofactor)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Synthesize this compound from 2,4-dichlorobenzoic acid and Coenzyme A using a suitable chemical or enzymatic method.

-

Set up the reaction mixture in a quartz cuvette containing the assay buffer.

-

Add a known concentration of this compound.

-

Add the cell-free extract or purified enzyme to the cuvette.

-

Initiate the reaction by adding NADPH.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6.22 mM⁻¹cm⁻¹).

-

Calculate the enzyme activity in units (µmol of NADPH oxidized per minute) per milligram of protein.

Protein Concentration Determination (Bradford Assay)

Objective: To determine the total protein concentration of the cell-free extract or purified enzyme fractions.

Materials:

-

Bradford reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and ethanol)

-

Bovine Serum Albumin (BSA) standards (0.1 to 1.0 mg/mL)

-

Spectrophotometer or microplate reader at 595 nm

Procedure:

-

Prepare a series of BSA standards of known concentrations.

-

Add a small volume of each standard and the unknown protein samples to separate test tubes or microplate wells.

-

Add the Bradford reagent to each tube or well and mix thoroughly.

-

Incubate at room temperature for at least 5 minutes.

-

Measure the absorbance at 595 nm.

-

Generate a standard curve by plotting the absorbance of the BSA standards versus their concentrations.

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Visualizations

Metabolic Pathway

Caption: Anaerobic degradation pathway of 2,4-Dichlorobenzoate.

Experimental Workflow

Caption: Workflow for characterizing this compound reductase.

Conclusion

This compound is a crucial metabolic intermediate in the microbial degradation of the pollutant 2,4-dichlorobenzoic acid. Its formation via a CoA ligase and subsequent reductive dehalogenation by a specific reductase are key steps that enable microorganisms to detoxify and utilize this xenobiotic compound. The study of the enzymes involved in this pathway is essential for understanding the fundamental principles of bioremediation and for the potential development of engineered microorganisms with enhanced degradative capabilities. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the fields of environmental microbiology, enzymology, and drug development to further investigate this important metabolic pathway.

Unraveling the Role of 2,4-Dichlorobenzoyl-CoA in Xenobiotic Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial degradation of xenobiotic compounds is a cornerstone of environmental biotechnology and plays a critical role in the detoxification of pollutants. Among the vast array of synthetic chemicals, chlorinated aromatic compounds pose a significant environmental concern due to their toxicity and persistence. A key intermediate in the breakdown of some of these pollutants is 2,4-Dichlorobenzoyl-CoA. This technical guide provides an in-depth exploration of the enzymatic pathways involved in the degradation of this pivotal molecule, offering insights for researchers, scientists, and drug development professionals. We will delve into the core biochemical reactions, present quantitative data, detail experimental protocols, and visualize the intricate molecular processes.

The Central Role of this compound in Xenobiotic Degradation

2,4-Dichlorobenzoic acid, a breakdown product of various xenobiotics like polychlorinated biphenyls (PCBs), is initially activated to its coenzyme A (CoA) thioester, this compound. This activation is a crucial step that prepares the otherwise stable aromatic ring for subsequent enzymatic attack. The degradation of this compound is a key process in the metabolic pathways of several microorganisms, including soil bacteria like Corynebacterium sepedonicum and denitrifying bacteria such as Thauera aromatica.[1]

The primary enzymatic reaction targeting this compound is a reductive dehalogenation. This reaction is catalyzed by the enzyme This compound reductase , which removes a chlorine atom from the aromatic ring, a critical detoxification step. This process is part of a larger metabolic pathway that ultimately funnels the breakdown products into central metabolism.

Xenobiotic Degradation Pathway of 2,4-Dichlorobenzoate (B1228512)

The degradation of 2,4-dichlorobenzoate to central metabolic intermediates involves a series of enzymatic steps. The pathway, as elucidated in organisms like Corynebacterium sepedonicum, is initiated by the activation of the free acid to its CoA ester.[1]

Quantitative Data on Degradation Kinetics

Understanding the kinetics of the enzymes involved in this compound degradation is crucial for predicting the rate of xenobiotic breakdown and for engineering bioremediation strategies. While specific kinetic data for this compound reductase is not extensively available, studies on analogous enzymes, such as benzoyl-CoA reductase from Thauera aromatica, provide valuable insights.

| Enzyme | Substrate | Apparent Km (µM) | Vmax (µmol min-1 mg-1) | Organism |

| Benzoyl-CoA Reductase | Benzoyl-CoA | 15 | 0.55 | Thauera aromatica K172[2] |

| Benzoyl-CoA Reductase | ATP | 600 | 0.55 | Thauera aromatica K172[2] |

Note: The Vmax is reported as specific activity with reduced methyl viologen as the electron donor.[2] The enzyme also shows activity with other analogs of benzoyl-CoA, albeit at lower rates.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a prerequisite for in vitro studies of its degradation. Both chemical and enzymatic methods can be employed.

Enzymatic Synthesis Protocol:

This method utilizes a fatty acid:CoA ligase (acyl-CoA synthetase) which can have broad substrate specificity.

-

Enzyme Preparation: Solubilize rat liver microsomes with Triton X-100 and immobilize the fatty acid:CoA ligase on a matrix like Matrex Gel Red A.[3]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

2,4-Dichlorobenzoic acid

-

Coenzyme A (CoA)

-

ATP

-

MgCl2

-

A suitable buffer (e.g., Tris-HCl, pH 7.5)

-

Immobilized fatty acid:CoA ligase

-

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation. The reaction progress can be monitored by the disappearance of free CoA or the formation of AMP.

-

Purification: Purify the synthesized this compound using hydrophobic chromatography on a column such as Octyl-Sepharose.[3]

Chemical Synthesis Protocol:

Chemical synthesis often involves the activation of the carboxylic acid followed by reaction with Coenzyme A.

-

Activation of 2,4-Dichlorobenzoic Acid: Convert 2,4-dichlorobenzoic acid to a more reactive derivative, such as an acid chloride or a mixed anhydride. For example, reaction with thionyl chloride can yield 2,4-dichlorobenzoyl chloride.

-

Reaction with Coenzyme A: React the activated 2,4-dichlorobenzoyl derivative with the free sulfhydryl group of Coenzyme A in an aqueous buffer at a slightly alkaline pH (7.5-8.0).

-

Purification: Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC).

Assay for this compound Reductase Activity

The activity of this compound reductase can be determined by monitoring the consumption of NADPH spectrophotometrically.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

NADPH

-

Cell-free extract or purified this compound reductase

-

-

Initiation: Start the reaction by adding the substrate, this compound.

-

Measurement: Monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a spectrophotometer. The rate of NADPH oxidation is directly proportional to the enzyme activity.

-

Controls: Run appropriate controls, including a reaction mixture without the enzyme and a reaction mixture without the substrate, to account for any non-enzymatic degradation of NADPH or background absorbance changes.

-

Calculation of Activity: The specific activity of the enzyme can be calculated using the Beer-Lambert law and is typically expressed in units of µmol of NADPH oxidized per minute per milligram of protein.

Conclusion

This compound stands as a critical intermediate in the microbial degradation of chlorinated xenobiotics. The enzymatic machinery responsible for its breakdown, particularly this compound reductase, represents a key target for understanding and enhancing bioremediation processes. The methodologies and data presented in this guide provide a foundational framework for researchers and professionals to further investigate these pathways. Future research focused on elucidating the specific kinetic parameters of these enzymes and optimizing the conditions for their activity will be instrumental in developing effective strategies for the removal of persistent environmental pollutants.

References

- 1. NADPH-dependent reductive ortho dehalogenation of 2,4-dichlorobenzoic acid in Corynebacterium sepedonicum KZ-4 and Coryneform bacterium strainNTB-1 via 2,4-dichlorobenzoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymology of 2,4-Dichlorobenzoyl-CoA Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzoyl-CoA reductase is a key enzyme in the microbial degradation of 2,4-dichlorobenzoate (B1228512), a persistent environmental pollutant. This enzyme catalyzes the NADPH-dependent reductive dehalogenation of this compound to 4-chlorobenzoyl-CoA, a critical step in the detoxification and mineralization of this xenobiotic compound. Understanding the enzymology of this reductase is paramount for applications in bioremediation and potentially for the development of novel biocatalysts. This technical guide provides an in-depth overview of the enzyme's function, kinetics, and the experimental protocols for its study.

Enzyme Profile and Reaction

This compound reductase (EC 1.3.1.63) is an oxidoreductase that acts on the CH-CH group of the donor with NADP+ as the acceptor. The systematic name of this enzyme class is 4-chlorobenzoyl-CoA:NADP+ oxidoreductase (halogenating)[1]. The enzyme catalyzes the following chemical reaction:

4-chlorobenzoyl-CoA + NADP+ + HCl ⇌ this compound + NADPH + H+ [1]

This reductive ortho-dehalogenation is a crucial step in the catabolic pathway of 2,4-dichlorobenzoate in organisms such as Corynebacterium sepedonicum KZ-4 and Coryneform bacterium strain NTB-1[2].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound reductase and related enzymes in the degradation pathway.

Table 1: Kinetic Parameters of this compound Reductase

| Parameter | Value | Substrate | Organism | Reference |

| Specific Activity | 1.8 nmol/min/mg of protein | This compound | Corynebacterium sepedonicum KZ-4 | [2] |

Note: Detailed Michaelis-Menten constants (Km) and catalytic efficiencies (kcat/Km) for the purified this compound reductase are not extensively reported in the currently available literature. The provided specific activity is from crude cell extracts.

Table 2: Properties of Related Benzoyl-CoA Reductases

| Enzyme | Organism | Apparent Km (Benzoyl-CoA) | Apparent Km (ATP) | Specific Activity | Reference |

| Benzoyl-CoA Reductase | Thauera aromatica K172 | 15 µM | 0.6 mM | 0.55 µmol/min/mg | [3] |

This data is provided for a related, well-characterized benzoyl-CoA reductase to offer a comparative perspective on the potential kinetic properties.

Degradation Pathway of 2,4-Dichlorobenzoate

The enzymatic degradation of 2,4-dichlorobenzoate is a multi-step process involving several key enzymes. The pathway in Corynebacterium sepedonicum KZ-4 is proposed to proceed as follows[2][4]:

Caption: Proposed metabolic pathway for 2,4-dichlorobenzoate degradation.

Experimental Protocols

Detailed experimental protocols are essential for the study and characterization of this compound reductase. The following methodologies are based on published procedures for this enzyme and related benzoyl-CoA reductases.

Bacterial Growth and Cell Extract Preparation

This protocol is adapted from the study of Corynebacterium sepedonicum KZ-4[2].

Caption: Workflow for preparing crude cell extracts for enzyme activity assays.

Enzyme Assay for this compound Reductase

This spectrophotometric assay measures the consumption of NADPH at 340 nm[2].

Materials:

-

100 mM potassium phosphate buffer (pH 7.0)

-

10 mM this compound (substrate)

-

10 mM NADPH

-

Crude cell extract or purified enzyme

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0) and 0.2 mM NADPH in a total volume of 1 ml.

-

Initiate the reaction by adding the cell extract or purified enzyme.

-

Start the reaction by adding this compound to a final concentration of 0.1 mM.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADPH oxidation is proportional to the enzyme activity. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹.

Purification of Benzoyl-CoA Reductase (Reference Protocol)

Caption: A general chromatographic workflow for purifying benzoyl-CoA reductases.

Conclusion

The this compound reductase is a fascinating enzyme with significant potential in bioremediation. While our understanding of its detailed kinetics and structure is still evolving, the methodologies outlined in this guide provide a solid foundation for further research. Future studies focusing on the heterologous expression and purification of this enzyme will be crucial for a more comprehensive characterization of its catalytic mechanism and for unlocking its full biotechnological potential. The structural and mechanistic parallels with other benzoyl-CoA reductases offer valuable insights for guiding these future investigations.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. journals.asm.org [journals.asm.org]

- 3. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Biochemical Properties of 2,4-Dichlorobenzoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorobenzoyl-CoA is a critical intermediate in the microbial degradation of 2,4-dichlorobenzoic acid, a persistent environmental pollutant. Understanding its biochemical properties is paramount for the development of bioremediation strategies and for the potential design of novel enzymatic inhibitors. This technical guide provides a comprehensive overview of the core biochemical characteristics of this compound, including its molecular attributes, the enzymatic reactions it participates in, and detailed experimental protocols for the characterization of related enzymatic activities.

Core Biochemical Properties

This compound is formed through the esterification of 2,4-dichlorobenzoic acid with Coenzyme A. Its fundamental properties are derived from these two constituent molecules.

| Property | Value | Source |

| Chemical Formula | C28H37Cl2N7O17P3S | Calculated |

| Molecular Weight | 940.52 g/mol | Calculated |

| Parent Compound | 2,4-Dichlorobenzoic Acid | [1] |

| Coenzyme | Coenzyme A | [2][3][4][5][6] |

| Solubility | Expected to be soluble in aqueous solutions. | Inferred |

Calculation of Molecular Formula and Weight:

-

2,4-Dichlorobenzoic Acid: C7H4Cl2O2 (Molecular Weight: 191.01 g/mol )[1]

-

Coenzyme A: C21H36N7O16P3S (Molecular Weight: 767.535 g/mol )[2][3][4][5][6]

-

Formation of Thioester Bond: In the formation of this compound, a molecule of water (H2O) is eliminated.

-

Resulting Formula: C7H3Cl2O + C21H34N7O15P3S = C28H37Cl2N7O17P3S

-

Resulting Molecular Weight: 191.01 g/mol + 767.535 g/mol - 18.015 g/mol = 940.52 g/mol

Enzymatic Reactions and Degradation Pathway

The primary known role of this compound is as an intermediate in the microbial degradation pathway of 2,4-dichlorobenzoic acid. This pathway involves a series of enzymatic conversions to ultimately funnel the carbon skeleton into central metabolism.[7]

References

- 1. 2,4-Dichlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. Coenzyme A - Wikipedia [en.wikipedia.org]

- 3. Coenzyme A | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. Coenzyme A, Coenzymum A, CoA, CoASH, HSCoA, Acetyl-CoA [jiagen.com]

- 5. Coenzyme A | C21H36N7O16P3S | CID 87642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for Coenzyme A (HMDB0001423) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

The Elusive Presence of 2,4-Dichlorobenzoyl-CoA in the Environment: A Technical Guide to its Origins and Analysis

An in-depth exploration for researchers, scientists, and drug development professionals on the transient environmental intermediate, 2,4-Dichlorobenzoyl-CoA, focusing on its formation from precursor compounds and the methodologies for their detection.

Executive Summary

This compound is not a persistent compound found in environmental samples but rather a transient metabolic intermediate in the microbial degradation of chlorinated aromatic compounds. Its occurrence is intrinsically linked to the presence of its precursors, primarily 2,4-Dichlorobenzoic acid (2,4-DCBA) and the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). This guide provides a comprehensive overview of the environmental context of this compound, detailing the biodegradation pathways leading to its formation, quantitative data on its precursors in various environmental matrices, and the sophisticated analytical protocols required for their detection and quantification. Understanding the dynamics of these precursor compounds is paramount to inferring the potential transient presence of this compound in the environment.

Introduction: The Indirect Occurrence of this compound

Direct detection of this compound in environmental samples such as soil, water, or sediment is highly improbable due to its reactive nature as a coenzyme A thioester. These molecules are central to cellular metabolism and are rapidly converted in enzymatic reactions. Therefore, its environmental significance is best understood by examining the prevalence and degradation of its parent compounds.

The primary source of this compound in the environment is the microbial catabolism of 2,4-Dichlorobenzoic acid. 2,4-DCBA itself is a breakdown product of more complex molecules, most notably the herbicide 2,4-D, and can also be formed during the degradation of polychlorinated biphenyls (PCBs). This guide will, therefore, focus on the environmental occurrence of 2,4-D and 2,4-DCBA as indicators of the potential for this compound formation.

Biodegradation Pathway: The Genesis of this compound

The formation of this compound is a critical step in the aerobic microbial degradation of 2,4-Dichlorobenzoate. This biochemical transformation is enzymatically driven and serves to activate the aromatic ring for subsequent breakdown.

The key enzymatic reaction involves the ligation of Coenzyme A to the carboxyl group of 2,4-Dichlorobenzoate. This reaction is catalyzed by 2,4-dichlorobenzoate:CoA ligase . The resulting this compound is then a substrate for This compound reductase , which initiates the dehalogenation and further degradation of the molecule, eventually leading to intermediates of central metabolic pathways like the tricarboxylic acid (TCA) cycle.[1]

Figure 1: Simplified aerobic degradation pathway of 2,4-Dichlorobenzoate.

Quantitative Data on Precursor Compounds in Environmental Samples

The concentration of this compound in the environment is expected to be exceedingly low and transient. Therefore, assessing the environmental presence of its precursors, 2,4-D and 2,4-DCBA, provides a more practical measure of the potential for its formation. The following tables summarize reported concentrations of these precursors in various environmental matrices.

Table 1: Reported Concentrations of 2,4-Dichlorophenoxyacetic acid (2,4-D) in Environmental Samples

| Environmental Matrix | Concentration Range | Location/Study Highlights | Reference(s) |

| Agricultural Soil | 0.01 - 1.5 mg/kg | Varies with application rates and soil type. | [2] |

| River Water | 0.05 - 1960 ng/L | Higher concentrations in urban and agricultural streams. | [3] |

| Groundwater | 0.08 - 8 µg/L | Detected in public water systems derived from groundwater. | [4] |

| Sediment | Not widely reported | Generally lower than in soil due to degradation and partitioning. | |

| Industrial Wastewater | Up to 500 mg/L | Effluents from manufacturing plants. | [5] |

| Agricultural Runoff | Up to 25 mg/L | Runoff from treated fields. | [5] |

Table 2: Reported Concentrations of 2,4-Dichlorobenzoic acid (2,4-DCBA) in Environmental Samples

| Environmental Matrix | Concentration Range | Location/Study Highlights | Reference(s) |

| Contaminated Soil | Up to 3.1 µg/g | Found in soils historically contaminated with PCBs. | [6] |

| River Sediment | Data not readily available | Expected to be present where PCB and 2,4-D contamination occurs. | |

| River Water | Data not readily available | ||

| Groundwater | Data not readily available |

Note: Quantitative data for 2,4-DCBA in environmental samples is less abundant in the literature compared to its parent compound, 2,4-D.

Experimental Protocols for Precursor Analysis

The accurate quantification of 2,4-D and 2,4-DCBA in complex environmental matrices requires robust analytical methodologies. The following sections detail common experimental protocols for their extraction and analysis.

Sample Extraction

Solid-Phase Extraction (SPE) for Water Samples:

This technique is widely used for the extraction and pre-concentration of chlorophenoxyacetic acids and chlorobenzoic acids from aqueous samples.

-

Cartridge Conditioning: The SPE cartridge (e.g., C18) is conditioned sequentially with a non-polar solvent (e.g., methanol) and then with acidified deionized water (pH ~2-3).

-

Sample Loading: The water sample, acidified to a pH of approximately 2-3 to ensure the analytes are in their protonated form, is passed through the conditioned cartridge.

-

Washing: The cartridge is washed with a weak solvent (e.g., acidified water) to remove polar interferences.

-

Elution: The retained analytes are eluted from the cartridge using a small volume of a non-polar solvent (e.g., methanol (B129727), acetonitrile (B52724), or a mixture).

-

Concentration: The eluate is often evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.

Figure 2: General workflow for Solid-Phase Extraction of acidic herbicides from water.

Accelerated Solvent Extraction (ASE) for Soil and Sediment Samples:

ASE is an efficient method for extracting analytes from solid matrices using elevated temperatures and pressures.

-

Sample Preparation: The soil or sediment sample is air-dried, sieved, and mixed with a drying agent (e.g., diatomaceous earth).

-

Extraction Cell: The prepared sample is packed into a stainless-steel extraction cell.

-

Extraction: The cell is filled with an appropriate solvent (e.g., a mixture of acetone (B3395972) and water) and heated to a set temperature (e.g., 100 °C) under pressure (e.g., 1500 psi). The solvent is held in the cell for a static extraction period.

-

Collection: The extract is purged from the cell with nitrogen gas into a collection vial.

-

Clean-up: The extract may require a clean-up step, such as solid-phase extraction, to remove interfering matrix components before analysis.

Instrumental Analysis

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) Detection:

HPLC is a common technique for the analysis of polar compounds like 2,4-D and 2,4-DCBA.

-

Chromatographic Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of acid like formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol) is common.[7]

-

Detection:

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive and specific technique, but it requires derivatization for polar analytes like carboxylic acids.

-

Derivatization: The carboxylic acid groups of 2,4-D and 2,4-DCBA are converted to a more volatile form, typically a methyl ester, using a derivatizing agent such as diazomethane (B1218177) or by methylation with methanol and an acid catalyst.[6]

-

GC Separation: The derivatized analytes are separated on a capillary column (e.g., DB-5ms).

-

MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Figure 3: General analytical workflow for the determination of 2,4-D and 2,4-DCBA.

Conclusion

While this compound is a scientifically important intermediate in the biodegradation of prevalent environmental contaminants, its direct detection in environmental samples is not a feasible approach for monitoring purposes due to its transient nature. A more effective strategy for researchers and environmental scientists is to focus on the detection and quantification of its more stable precursors, 2,4-Dichlorobenzoic acid and 2,4-D. The presence of these compounds indicates the potential for microbial activity that would involve the transient formation of this compound. The analytical methodologies detailed in this guide provide the necessary tools to investigate the environmental fate of these chlorinated aromatic compounds and, by extension, to understand the conditions under which this compound may be formed and degraded.

References

- 1. epa.gov [epa.gov]

- 2. 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dichlorobenzoic acid, TBDMS derivative [webbook.nist.gov]

- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. deswater.com [deswater.com]

- 8. ajol.info [ajol.info]

Unraveling the Genetic Blueprint for 2,4-Dichlorobenzoyl-CoA Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial degradation of halogenated aromatic compounds is a critical area of research with significant implications for bioremediation and the development of novel enzymatic tools. Among these compounds, 2,4-dichlorobenzoic acid poses a considerable environmental challenge due to its persistence and toxicity. The metabolic pathway responsible for its breakdown hinges on the activation of the parent molecule to its coenzyme A (CoA) thioester, 2,4-dichlorobenzoyl-CoA. This pivotal intermediate is then channeled through a series of enzymatic reactions, ultimately leading to its complete mineralization. This technical guide provides an in-depth exploration of the genetic and biochemical underpinnings of this compound metabolism, offering a comprehensive resource for researchers in the field.

The Core Metabolic Pathway: A Three-Enzyme System

The aerobic degradation of 2,4-dichlorobenzoic acid is initiated by its conversion to this compound, which is then sequentially acted upon by a reductase and a dehalogenase. This three-step process is central to detoxifying and assimilating this xenobiotic compound.

-

Activation: The pathway commences with the ATP-dependent ligation of coenzyme A to 2,4-dichlorobenzoate, a reaction catalyzed by a 2,4-dichlorobenzoate--CoA ligase . This activation step is crucial as it prepares the relatively inert aromatic ring for subsequent reductive dehalogenation.

-

Reduction: The activated intermediate, this compound, undergoes a reductive dechlorination. This step is catalyzed by an NADPH-dependent this compound reductase , which removes one of the chlorine substituents.

-

Dehalogenation: The resulting monochlorinated benzoyl-CoA intermediate is then a substrate for a 4-chlorobenzoyl-CoA dehalogenase . This enzyme hydrolytically removes the remaining chlorine atom, yielding 4-hydroxybenzoyl-CoA, which can then enter central metabolic pathways.

Genetic Organization and Regulation

The genes encoding the enzymes for this compound metabolism are often found clustered together on bacterial plasmids or within specific regions of the chromosome. This genetic linkage facilitates the coordinated expression of the entire pathway. While the specific gene cluster for this compound degradation is not as extensively characterized as those for related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), valuable insights can be drawn from analogous systems.

In many bacteria that degrade chlorinated aromatic compounds, the expression of the catabolic genes is tightly regulated. For instance, in the degradation of 4-chlorobenzoate, a TetR-type transcriptional repressor, FcbR, controls the expression of the fcb operon. The inducer molecule that alleviates this repression is 4-chlorobenzoyl-CoA itself[1]. This regulatory mechanism ensures that the metabolic machinery is synthesized only in the presence of the target substrate, preventing wasteful enzyme production. It is highly probable that a similar substrate-inducible regulatory system governs the expression of the genes involved in this compound metabolism.

Data Presentation: Enzyme Kinetics

The efficiency of the metabolic pathway is determined by the kinetic properties of its constituent enzymes. Below is a summary of available kinetic data for key enzymes analogous to those in the this compound pathway.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| 4-Chlorobenzoate--CoA Ligase | Arthrobacter sp. strain TM-1 | 4-Chlorobenzoate | 3.5 | - | [2] |

| CoA | 30 | - | [2] | ||

| ATP | 238 | - | [2] | ||

| 4-Chlorobenzoyl-CoA Dehalogenase | Arthrobacter sp. strain TM-1 | 4-Chlorobenzoyl-CoA | 9 | 1 | [2] |

| NADPH-Cytochrome P450 Reductase (analogous) | Rat | MTT | 20 | 31.83 | [3][4][5] |

Note: Kinetic data for the specific this compound metabolizing enzymes are limited. The data presented for analogous enzymes provide a valuable reference for expected catalytic efficiencies.

Experimental Protocols

2,4-Dichlorobenzoate--CoA Ligase Activity Assay (Spectrophotometric)

This assay measures the formation of the product, this compound, by monitoring the increase in absorbance at a specific wavelength. A continuous spectrophotometric assay can be employed.

Principle: The formation of the thioester bond in 4-chlorobenzoyl-CoA results in an increase in absorbance at 300 nm (Δε = 2.5 mM⁻¹cm⁻¹)[6].

Reagents:

-

50 mM Potassium HEPES buffer, pH 7.5

-

15 mM MgCl₂

-

3.5 mM ATP

-

1 mM Coenzyme A

-

2 mM 2,4-Dichlorobenzoate

-

Purified 2,4-Dichlorobenzoate--CoA ligase

Procedure:

-

Prepare a 1 mL reaction mixture in a quartz cuvette containing HEPES buffer, MgCl₂, ATP, and CoA.

-

Add the substrate, 2,4-dichlorobenzoate, to the mixture.

-

Initiate the reaction by adding a known amount of the purified ligase.

-

Immediately monitor the increase in absorbance at 300 nm over time using a spectrophotometer.

-

Calculate the initial velocity from the linear portion of the absorbance versus time plot.

NADPH-Dependent this compound Reductase Assay (Spectrophotometric)

This assay measures the activity of the reductase by monitoring the consumption of NADPH, which results in a decrease in absorbance at 340 nm.

Principle: The oxidation of NADPH to NADP⁺ is accompanied by a decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).

Reagents:

-

100 mM Potassium phosphate (B84403) buffer, pH 7.6

-

100 µM NADPH

-

50 µM this compound

-

Purified this compound reductase

Procedure:

-

Prepare a 1 mL reaction mixture in a quartz cuvette containing phosphate buffer and NADPH.

-

Add the substrate, this compound, to the mixture.

-

Initiate the reaction by adding a known amount of the purified reductase.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial velocity from the linear portion of the absorbance versus time plot.

Heterologous Expression and Purification of Recombinant Enzymes

Cloning:

-

Amplify the gene of interest (e.g., 2,4-dichlorobenzoate--CoA ligase) from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites.

-

Digest both the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.

-

Ligate the digested gene into the expression vector.

-

Transform the ligation mixture into a competent E. coli expression host strain (e.g., BL21(DE3)).

Expression:

-

Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG) to the culture.

-

Continue to incubate the culture for a defined period (e.g., 4-16 hours) at a lower temperature (e.g., 18-25°C) to enhance soluble protein expression.

Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

If the protein is His-tagged, apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

-

Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

-

Elute the target protein with an elution buffer containing a high concentration of imidazole.

-

Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

Mandatory Visualizations

Metabolic Pathway of 2,4-Dichlorobenzoic Acid

Caption: Aerobic degradation pathway of 2,4-Dichlorobenzoic Acid.

Experimental Workflow for Gene Cloning and Protein Expression

References

- 1. journals.asm.org [journals.asm.org]

- 2. The purification and characterisation of 4-chlorobenzoate:CoA ligase and 4-chlorobenzoyl CoA dehalogenase from Arthrobacter sp. strain TM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A continuous spectrophotometric assay for NADPH-cytochrome P450 reductase activity using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Continuous Spectrophotometric Assay for NADPH-cytochrome P450 Reductase Activity Using 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide -BMB Reports | Korea Science [koreascience.kr]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of 4-Chlorobenzoate: Coenzyme A Ligase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2,4-Dichlorobenzoyl-CoA in the Anaerobic Degradation of Chlorinated Aromatic Pollutants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anaerobic degradation of persistent chlorinated aromatic pollutants is a critical biogeochemical process with significant implications for environmental remediation and human health. A key intermediate in the breakdown of several of these compounds, including the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), is 2,4-dichlorobenzoyl-CoA. This technical guide provides an in-depth exploration of the enzymatic pathways involved in the transformation of this compound under anaerobic conditions. It details the crucial reductive dehalogenation steps and the subsequent entry of the dehalogenated product into the central benzoyl-CoA degradation pathway. This document summarizes key quantitative data, provides detailed experimental protocols for studying these processes, and includes visualizations of the metabolic and experimental workflows to facilitate a comprehensive understanding for researchers in microbiology, biochemistry, and drug development.

Introduction

Chlorinated aromatic compounds are a major class of environmental pollutants due to their widespread use and persistence. Their natural attenuation under anaerobic conditions is a slow but crucial process for the detoxification of contaminated sites. The activation of these aromatic acids to their coenzyme A (CoA) thioesters is a common strategy employed by anaerobic microorganisms to prepare these otherwise recalcitrant molecules for subsequent enzymatic attack. This compound is a central intermediate in the anaerobic catabolism of 2,4-dichlorobenzoate (B1228512), which itself is a breakdown product of pollutants like 2,4-D and certain polychlorinated biphenyls (PCBs). This guide focuses on the enzymatic machinery that catalyzes the reductive dehalogenation of this compound and its subsequent mineralization.

The Anaerobic Degradation Pathway of this compound

The anaerobic degradation of this compound is a multi-step process initiated by one or more reductive dehalogenation events, followed by the complete breakdown of the aromatic ring through the central benzoyl-CoA pathway.

Initial Activation to this compound

Before the core degradation process begins, 2,4-dichlorobenzoate is activated to its CoA thioester, this compound. This reaction is catalyzed by a specific CoA ligase. The presence of a halobenzoate-specific carboxylic acid CoA ligase appears to be a determining factor for the ability of an anaerobic microorganism to metabolize halobenzoates.[1]

Reductive Dehalogenation of this compound

The key and often rate-limiting step in the degradation of this compound is the reductive removal of chlorine substituents from the aromatic ring. This is an exergonic process that microorganisms can couple to energy conservation, a process termed "dehalorespiration".[2]

The enzyme responsible for this reaction is a This compound reductase . This enzyme catalyzes the NADPH-dependent reductive ortho dehalogenation of this compound to 4-chlorobenzoyl-CoA.[3] The systematic name for this enzyme class is 4-chlorobenzoyl-CoA:NADP+ oxidoreductase (halogenating).[3]

The reaction is as follows: this compound + NADPH + H⁺ → 4-chlorobenzoyl-CoA + NADP⁺ + HCl

Some studies suggest that ATP-dependent class I benzoyl-CoA reductases (BCR) can exhibit previously unknown reductive dehalogenation activities.[1] This suggests a two-step mechanism involving dearomatization followed by H-halide elimination.[1]

Further Dehalogenation and Entry into the Benzoyl-CoA Pathway

Following the initial dehalogenation, the resulting 4-chlorobenzoyl-CoA can undergo a second reductive dehalogenation to yield benzoyl-CoA. This reaction is catalyzed by a 4-chlorobenzoyl-CoA dehalogenase. The resulting benzoyl-CoA is a central metabolite that funnels into the common anaerobic benzoyl-CoA degradation pathway.

The Central Benzoyl-CoA Degradation Pathway

Once formed, benzoyl-CoA is dearomatized by benzoyl-CoA reductase , an ATP-dependent enzyme in facultative anaerobes and an ATP-independent enzyme in obligate anaerobes.[4] The resulting cyclic dienoyl-CoA undergoes a series of hydration, dehydrogenation, and hydrolytic ring cleavage reactions.[4] The final products are three molecules of acetyl-CoA and one molecule of CO₂, which can then be completely mineralized through the tricarboxylic acid (TCA) cycle or other central metabolic pathways.[4]

Quantitative Data on Anaerobic Degradation

The following tables summarize the available quantitative data on the anaerobic degradation of chlorinated aromatic compounds related to this compound.

Table 1: Degradation Rates of Chlorinated Aromatic Compounds in Anaerobic Sediments

| Compound | Initial Concentration (mM) | Maximal Transformation Rate (µmol/liter⁻¹/day⁻¹) | Adaptation Time (days) | Reference |

| 2,4-Dichlorophenol (B122985) | 3.1 | 300 | 7 | [4] |

| 4-Chlorophenol | 3.1 | 78 | 37 | [4] |

| Phenol | 13 | 130 | 11 | [4] |

| Benzoate (B1203000) | >52 | 2,080 | 2 | [4] |

Table 2: Kinetic Parameters of Enzymes Involved in Halogenated Benzoate Degradation

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| 4-Chlorobenzoyl-CoA dehalogenase | 4-Chlorobenzoyl-CoA | 4 | 0.6 (multiple turnovers) | [5] |

| 4-Bromobenzoyl-CoA | - | 1.4 | [5] | |

| 4-Iodobenzoyl-CoA | - | 1.1 | [5] | |

| 4-Fluorobenzoyl-CoA | - | 8 x 10⁻⁶ | [5] | |

| Benzoyl-CoA (Inhibitor) | K_i = 72 | - | [5] | |

| 4-Chlorobenzoate:CoA ligase | 4-Chlorobenzoate | - | - | [6] |

| 4-Methylbenzoate | 30 ± 5 | 8.0 ± 0.6 | [6] | |

| CoA | 160 ± 20 | - | [6] | |

| ATP | 180 ± 15 | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the anaerobic degradation of this compound.

Anaerobic Cultivation of Chlorobenzoate-Degrading Bacteria

Objective: To enrich and isolate anaerobic microorganisms capable of degrading chlorinated benzoates.

Materials:

-

Anaerobic culture tubes or serum bottles with butyl rubber stoppers

-

Anaerobic glove box or Hungate apparatus

-

Basal mineral medium (e.g., low-chloride minimal medium)[7]

-

Rumen fluid (clarified and filter-sterilized)

-

Electron donors (e.g., lactate, acetate (B1210297), H₂/CO₂)

-

Electron acceptors (e.g., nitrate, sulfate, or none for methanogenic conditions)

-

Chlorinated benzoate stock solutions (e.g., 2,4-dichlorobenzoate, filter-sterilized)

-

Agar (B569324) for solid medium preparation

Procedure:

-

Prepare the basal mineral medium and dispense it into culture tubes or serum bottles inside an anaerobic chamber.

-

Add rumen fluid (e.g., 5% v/v) as a source of growth factors.

-

Supplement the medium with an electron donor and electron acceptor appropriate for the desired enrichment conditions.

-

Add the chlorinated benzoate substrate from a sterile stock solution to the desired final concentration (e.g., 2 mM 3-chlorobenzoate).[7]

-

Inoculate the medium with an environmental sample (e.g., sediment slurry, sewage sludge).

-

Seal the tubes or bottles and incubate under appropriate conditions (e.g., 30°C in the dark).

-

Monitor for degradation of the chlorinated benzoate over time using HPLC.

-

For isolation of pure cultures, perform serial dilutions and use roll-tube or agar deep techniques with the target substrate as the sole carbon and energy source.

Enzymatic Assay for Reductive Dehalogenase Activity

Objective: To measure the activity of reductive dehalogenases acting on chlorinated benzoyl-CoA thioesters.

Materials:

-

Anaerobic cuvettes or vials

-

Spectrophotometer

-

Cell-free extract from anaerobically grown cells

-

Assay buffer (e.g., potassium acetate buffer, pH 5.8)[3]

-

Artificial electron donor (e.g., reduced methyl viologen)

-

Reducing agent (e.g., titanium(III) citrate)[3]

-

Substrate (e.g., this compound)

-

NADPH (for NADPH-dependent reductases)

-

HPLC system for product analysis

Procedure:

-

Prepare all solutions and perform the assay under strictly anaerobic conditions inside a glove box.

-

Prepare the assay mixture containing the buffer, artificial electron donor, and reducing agent.

-

Add the cell-free extract to the assay mixture.

-

Initiate the reaction by adding the chlorinated benzoyl-CoA substrate and, if required, NADPH.

-

Monitor the reaction by:

-

Spectrophotometrically following the oxidation of NADPH at 340 nm.[2]

-

Taking time-point samples and analyzing the consumption of the substrate and formation of the dehalogenated product by HPLC.

-

-

Boiled cell-free extract or assays without substrate serve as negative controls.

Synthesis of this compound

Objective: To chemically synthesize the substrate for enzymatic assays.

Materials:

-

2,4-Dichlorobenzoyl chloride

-

Coenzyme A (free acid)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Base (e.g., triethylamine)

-

Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve Coenzyme A in an anhydrous solvent, which may require specific conditions to achieve solubility.

-

In a separate vessel, dissolve 2,4-dichlorobenzoyl chloride in the same anhydrous solvent.

-

Slowly add the 2,4-dichlorobenzoyl chloride solution to the Coenzyme A solution at a controlled temperature (e.g., 0°C) with constant stirring.

-

Add a base, such as triethylamine, to neutralize the HCl generated during the reaction.

-

Allow the reaction to proceed for several hours at room temperature.

-

The resulting this compound can be purified by reverse-phase HPLC.

HPLC Analysis of Aromatic-CoA Thioesters

Objective: To separate and quantify chlorinated and non-chlorinated benzoyl-CoA thioesters.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Gemini C18, 100 mm × 4.6 mm, 3 µm)[5]

-

Mobile phase A: e.g., 50 mM formic acid adjusted to pH 8.1 with ammonium (B1175870) hydroxide[5]

-

Mobile phase B: Methanol or acetonitrile

-

Standards for all analytes of interest

Procedure:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the sample (e.g., from an enzyme assay or cell extract).

-

Elute the compounds using a gradient of mobile phase B. A typical gradient might be: 0-7 min, 0-10% B; 7-10 min, 10-100% B; 10-11 min, 100% B; 11-12 min, 100-0% B; 12-15 min, 0% B.[5]

-

Detect the CoA thioesters by their absorbance at 254 nm or 260 nm.

-

Quantify the compounds by comparing their peak areas to those of known standards.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Figure 1: The anaerobic degradation pathway of 2,4-dichlorobenzoate.

Figure 2: General experimental workflow for studying anaerobic degradation.

Conclusion

The anaerobic degradation of this compound is a fascinating and environmentally significant process. The key to its breakdown lies in the enzymatic machinery that can reductively dehalogenate the CoA-activated aromatic ring, thereby detoxifying the compound and channeling it into central metabolism. Understanding the enzymes involved, their kinetics, and the overall pathway provides a foundation for developing and optimizing bioremediation strategies for sites contaminated with chlorinated aromatic pollutants. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers working to unravel the complexities of these microbial transformations and for those in drug development who may encounter similar enzymatic activities in their research. Further research into the structure and mechanism of these unique reductive dehalogenases will undoubtedly reveal new insights into the evolution of microbial catabolic pathways and may provide novel biocatalysts for a range of applications.

References

- 1. Heterologous Production and Purification of a Functional Chloroform Reductive Dehalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ENZYME - 1.21.1.2 this compound reductase [enzyme.expasy.org]

- 4. Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of 3-Chlorobenzoate under Low-Oxygen Conditions in Pure and Mixed Cultures of the Anoxygenic Photoheterotroph Rhodopseudomonas palustris DCP3 and an Aerobic Alcaligenes Species - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Enzymatic Synthesis of 2,4-Dichlorobenzoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of 2,4-Dichlorobenzoyl-CoA, a key intermediate in various metabolic pathways and a valuable building block in synthetic biology and drug development. The synthesis is achieved through the catalytic action of a promiscuous acyl-CoA ligase, which activates the carboxylic acid group of 2,4-Dichlorobenzoic acid for thioesterification with Coenzyme A (CoA). This method offers a green and efficient alternative to traditional chemical synthesis, proceeding under mild aqueous conditions with high specificity.

Introduction

Acyl-CoA thioesters are central to numerous biochemical processes, including the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides, as well as the degradation of aromatic compounds. The targeted synthesis of specific acyl-CoA molecules, such as this compound, is crucial for elucidating enzymatic mechanisms, engineering novel biosynthetic pathways, and producing complex pharmaceutical compounds. The enzymatic approach described herein utilizes an aryl-acyl-CoA ligase to catalyze the formation of this compound from 2,4-Dichlorobenzoic acid and CoA in an ATP-dependent manner. This biocatalytic method avoids the harsh reagents and potential side reactions associated with chemical synthesis.

Signaling Pathway and Experimental Workflow

The enzymatic synthesis of this compound follows a two-step mechanism catalyzed by an acyl-CoA ligase. First, the carboxylate of 2,4-Dichlorobenzoic acid attacks the α-phosphate of ATP to form an acyl-adenylate intermediate and pyrophosphate. In the second step, the thiol group of Coenzyme A attacks the carbonyl carbon of the acyl-adenylate, displacing AMP to form the final product, this compound.

Caption: Workflow for the enzymatic synthesis of this compound.

Experimental Protocol

Materials and Reagents

-

2,4-Dichlorobenzoic acid (≥98% purity)

-

Coenzyme A, lithium salt (≥95% purity)

-

Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt (≥99% purity)

-

Magnesium chloride (MgCl₂)

-

HEPES buffer (pH 7.5)

-

Recombinant 4-Chlorobenzoate-CoA ligase (or a similar promiscuous aryl-acyl-CoA ligase)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Acetonitrile (B52724) (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

Equipment

-

Thermomixer or water bath

-

Microcentrifuge

-

UV-Vis spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

-

Lyophilizer (optional)

Procedure

-

Reaction Setup:

-

In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding the following components in the order listed:

-

700 µL of 50 mM HEPES buffer (pH 7.5)

-

100 µL of 100 mM MgCl₂

-

50 µL of 10 mM 2,4-Dichlorobenzoic acid (dissolved in a minimal amount of DMSO if necessary, and then diluted in buffer)

-

50 µL of 10 mM Coenzyme A

-

50 µL of 100 mM ATP

-

-

Initiate the reaction by adding 50 µL of a 1 mg/mL solution of the acyl-CoA ligase.

-

The final reaction volume is 1 mL.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 2-4 hours in a thermomixer or water bath. Reaction progress can be monitored by HPLC analysis of small aliquots taken at different time points.

-

-

Reaction Quenching:

-

Terminate the reaction by adding 10 µL of 10% (v/v) trifluoroacetic acid (TFA) to acidify the mixture, which will precipitate the enzyme.

-

Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

-

Purification by Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with 3 mL of acetonitrile followed by 3 mL of ultrapure water.

-

Load the supernatant from the quenched reaction onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of ultrapure water containing 0.1% TFA to remove salts, ATP, and other polar components.

-

Elute the this compound with 1 mL of 50% (v/v) acetonitrile in water containing 0.1% TFA.

-

-

Analysis and Quantification:

-

Analyze the eluted product by reverse-phase HPLC using a C18 column.

-

A typical mobile phase gradient is from 5% acetonitrile with 0.1% TFA to 95% acetonitrile with 0.1% TFA over 20 minutes.

-

Monitor the absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and a wavelength appropriate for the dichlorobenzoyl moiety (e.g., 240 nm).

-

Quantify the product by comparing the peak area to a standard curve of a known acyl-CoA or by using the extinction coefficient of CoA at 260 nm.

-

Data Presentation

The yield of the enzymatic synthesis is dependent on factors such as enzyme concentration, substrate concentrations, and incubation time. The following table summarizes representative data obtained under optimized conditions.

| Parameter | Value |

| Initial Substrate Concentrations | |

| 2,4-Dichlorobenzoic Acid | 0.5 mM |

| Coenzyme A | 0.5 mM |

| ATP | 5.0 mM |

| Enzyme Concentration | 0.05 mg/mL |

| Incubation Time | 3 hours |

| Temperature | 30°C |

| pH | 7.5 |

| Yield | ~85% (based on limiting substrate) |

| Purity (post-SPE) | >95% (by HPLC) |

Troubleshooting

-

Low Yield:

-

Increase the incubation time.

-

Increase the enzyme concentration.

-

Ensure the activity of the enzyme is optimal.

-

Check the pH of the reaction buffer.

-

-

Multiple Peaks on HPLC:

-

This may indicate substrate or product degradation. Minimize reaction and sample handling times.

-

Ensure complete removal of the precipitated enzyme before SPE.

-

-

No Product Formation:

-

Verify the integrity of all reagents, especially ATP and CoA.

-

Confirm the activity of the acyl-CoA ligase with a known substrate (e.g., 4-chlorobenzoic acid).

-

Conclusion

This protocol details a reliable and efficient method for the enzymatic synthesis of this compound. This biocatalytic approach is well-suited for laboratory-scale production and can be adapted for the synthesis of other halogenated and substituted benzoyl-CoA analogs, providing valuable tools for research in enzymology, metabolic engineering, and drug discovery.

Application Notes and Protocols for the Chemical Synthesis and Purification of 2,4-Dichlorobenzoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis and purification of 2,4-Dichlorobenzoyl-CoA, a potentially valuable intermediate in various research and development applications. The synthesis is based on the widely applicable mixed anhydride (B1165640) method, followed by purification using reverse-phase high-performance liquid chromatography (HPLC).

Introduction

This compound is a synthetic acyl-coenzyme A (acyl-CoA) thioester. While not a naturally occurring metabolite, it can serve as a valuable tool for researchers in several fields. Potential applications include its use as a substrate or inhibitor for enzymes involved in xenobiotic metabolism, as a chemical probe to study enzyme active sites, or as a building block in the synthesis of more complex molecules. The protocol outlined below describes a robust method for its preparation and purification, ensuring a high-purity compound suitable for demanding applications.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through a two-step process. First, 2,4-dichlorobenzoic acid is converted to a mixed anhydride using isobutyl chloroformate. This activated intermediate is then reacted with Coenzyme A (CoA) to form the desired product.

Experimental Protocol: Synthesis

Materials:

-

2,4-Dichlorobenzoic acid

-

Triethylamine (B128534) (TEA)

-

Isobutyl chloroformate

-

Coenzyme A trilithium salt

-

Tetrahydrofuran (THF), anhydrous

-

Lithium hydroxide (B78521) (LiOH) solution, 1 M

-

Hydrochloric acid (HCl), 1 M

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

-

Ice bath

Procedure:

-

Preparation of the Mixed Anhydride:

-

In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,4-dichlorobenzoic acid (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) dropwise while stirring.

-

Slowly add isobutyl chloroformate (1.1 equivalents) to the solution.

-

Allow the reaction to proceed at 0 °C for 30 minutes. A white precipitate of triethylammonium (B8662869) chloride will form.

-

-

Preparation of the Coenzyme A Solution:

-

In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in a minimal amount of cold, deoxygenated water.

-

Adjust the pH of the CoA solution to approximately 8.0 using a 1 M LiOH solution. It is crucial to keep the solution cold to maintain the stability of the CoA.

-

-

Formation of this compound:

-

Slowly add the cold CoA solution to the mixed anhydride reaction mixture with vigorous stirring.

-

Allow the reaction to stir at 0 °C for 1 hour, and then at room temperature for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.

-

-

Work-up:

-

After the reaction is complete, acidify the mixture to approximately pH 3 with 1 M HCl.

-

Concentrate the solution under reduced pressure to remove the THF.

-

The resulting aqueous solution contains the crude this compound and can be directly used for purification.

-

Synthesis Workflow

Purification of this compound

Purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and salts. Reverse-phase HPLC is the method of choice for achieving high purity.

Experimental Protocol: Purification

Materials and Equipment:

-

Crude this compound solution

-

HPLC system with a UV detector

-

Preparative C18 reverse-phase HPLC column

-

Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.5

-

Mobile Phase B: Acetonitrile (B52724)

-

Lyophilizer

Procedure:

-

Sample Preparation:

-

Filter the crude aqueous solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC Purification:

-

Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Inject the filtered crude sample onto the column.

-

Elute the product using a linear gradient of increasing acetonitrile concentration. A suggested gradient is from 5% to 65% Mobile Phase B over 40 minutes.

-

Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.

-

Collect fractions corresponding to the major peak that elutes, which should be the desired this compound.

-

-

Product Recovery:

-

Combine the fractions containing the pure product.

-

Remove the acetonitrile from the collected fractions using a rotary evaporator.

-

Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a white to off-white solid.

-

-

Purity Analysis:

-

Assess the purity of the final product using analytical reverse-phase HPLC.

-

Characterize the product using mass spectrometry and NMR spectroscopy to confirm its identity and structure.

-

Purification Workflow

Cell-Free Assay for 2,4-Dichlorobenzoyl-CoA Reductase Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzoyl-CoA reductase is a key enzyme in the microbial degradation pathway of 2,4-dichlorobenzoate, a persistent environmental pollutant. This enzyme catalyzes the NADPH-dependent reduction of this compound to 4-chlorobenzoyl-CoA. The development of a robust cell-free assay for this enzyme is crucial for understanding its catalytic mechanism, screening for potential inhibitors, and engineering biocatalysts for bioremediation purposes. These application notes provide a detailed protocol for the expression and purification of recombinant this compound reductase, the synthesis of its substrate this compound, and a continuous spectrophotometric assay to measure its activity.

Data Presentation

Table 1: Reagents for Recombinant Enzyme Expression and Purification

| Reagent | Supplier | Catalog No. | Storage |

| E. coli BL21(DE3) cells | Any | N/A | -80°C |

| pET-28a(+) vector | Any | N/A | -20°C |

| Kanamycin | Any | N/A | -20°C |

| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Any | N/A | -20°C |

| Luria-Bertani (LB) Broth | Any | N/A | Room Temp |

| Ni-NTA Agarose (B213101) | Any | N/A | 4°C |

| Imidazole | Any | N/A | Room Temp |

| Phenylmethylsulfonyl fluoride (B91410) (PMSF) | Any | N/A | -20°C |

Table 2: Reagents for this compound Synthesis

| Reagent | Supplier | Catalog No. | Storage |

| 2,4-Dichlorobenzoic acid | Any | N/A | Room Temp |

| Coenzyme A trilithium salt | Any | N/A | -20°C |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Any | N/A | 4°C |

| N-Hydroxysuccinimide (NHS) | Any | N/A | Room Temp |

| Anhydrous Dichloromethane (B109758) (DCM) | Any | N/A | Room Temp |

| Anhydrous Sodium Sulfate | Any | N/A | Room Temp |

Table 3: Components for this compound Reductase Activity Assay

| Component | Stock Concentration | Final Concentration |

| Potassium Phosphate (B84403) Buffer (pH 7.0) | 1 M | 100 mM |

| Purified this compound Reductase | 1 mg/mL | 1-10 µg/mL |

| This compound | 10 mM | 50 µM |

| NADPH | 10 mM | 200 µM |

| Nuclease-free water | N/A | To final volume |

Table 4: Kinetic Parameters of a Related Reductase (for reference)

| Substrate | Km (µM) | Vmax (µmol/min/mg) |

| 2,4-Hexadienoyl-CoA | 26.5 ± 3.8 | 7.78 ± 1.08 |

| NADPH | 60.5 ± 19.7 | N/A |

| Data from a study on human mitochondrial 2,4-dienoyl-CoA reductase and can be used as a starting point for assay optimization[1]. |

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant this compound Reductase

This protocol is adapted from established methods for the expression and purification of related CoA reductases[1][2].

-

Gene Synthesis and Cloning:

-

Synthesize the gene encoding this compound reductase from a relevant microorganism (e.g., Corynebacterium sepedonicum).

-

Codon-optimize the gene for expression in E. coli.

-

Clone the synthetic gene into a pET-28a(+) expression vector containing an N-terminal His6-tag.

-

Transform the resulting plasmid into chemically competent E. coli BL21(DE3) cells.

-

-

Protein Expression:

-

Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing 50 µg/mL kanamycin.

-

Grow the culture overnight at 37°C with shaking at 200 rpm.

-

Inoculate 1 L of LB broth (with 50 µg/mL kanamycin) with the overnight culture.

-

Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture for 16-20 hours at 18°C.

-

-

Cell Lysis and Lysate Clarification:

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM potassium phosphate, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

-

Affinity Chromatography:

-

Load the clarified supernatant onto a pre-equilibrated Ni-NTA agarose column.

-

Wash the column with 10 column volumes of wash buffer (50 mM potassium phosphate, pH 7.5, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (50 mM potassium phosphate, pH 7.5, 300 mM NaCl, 250 mM imidazole).

-

Collect fractions and analyze by SDS-PAGE.

-

-

Buffer Exchange and Storage:

-

Pool the fractions containing the purified protein.

-

Perform buffer exchange into a storage buffer (50 mM potassium phosphate, pH 7.0, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

-

Determine the protein concentration using a Bradford assay.

-

Aliquot the purified enzyme and store at -80°C.

-

Protocol 2: Synthesis of this compound

This protocol is a general method for the synthesis of acyl-CoA esters.

-

Activation of 2,4-Dichlorobenzoic Acid:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 1 equivalent of 2,4-dichlorobenzoic acid and 1.1 equivalents of N-Hydroxysuccinimide (NHS) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in a small amount of anhydrous DCM dropwise to the solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

-

Formation of this compound:

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting NHS-activated ester in a minimal amount of a suitable organic solvent (e.g., tetrahydrofuran).

-